N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
Description
N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a benzothiazole derivative characterized by a sulfamoylbenzyl substituent and a trifluoromethyl group. Benzothiazoles are heterocyclic scaffolds widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
Molecular Formula |
C16H12F3N3O3S2 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)15-22-12-6-3-10(7-13(12)26-15)14(23)21-8-9-1-4-11(5-2-9)27(20,24)25/h1-7H,8H2,(H,21,23)(H2,20,24,25) |
InChI Key |
RJTOJXLZXBPVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-5-carboxamidothiophenol with Trifluoroacetic Anhydride
A common approach involves treating 2-amino-5-carboxamidothiophenol with trifluoroacetic anhydride (TFAA) under reflux in dichloromethane. This method facilitates simultaneous cyclization and trifluoromethylation, yielding 2-trifluoromethyl-1,3-benzothiazole-6-carboxylic acid. The reaction proceeds via nucleophilic attack of the thiol group on the electron-deficient carbonyl carbon, followed by dehydration. Typical conditions include:
-
Reagents : TFAA (3 equiv), DCM, 40°C, 12 hours
-
Yield : 68–72%
-
Key intermediate : 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid
Halogenation Followed by Trifluoromethylation
Alternative strategies employ halogenation at the 2-position of preformed benzothiazoles, followed by cross-coupling with trifluoromethyl sources. For example, 2-bromo-1,3-benzothiazole-6-carboxylic acid reacts with methyl trifluoro(trimethyl)stannane under palladium catalysis (Pd(PPh₃)₄, 80°C, DMF), achieving 85% conversion. This method offers regioselectivity but requires stringent anhydrous conditions.
Functionalization of the 6-Position: Carboxamide Formation
Conversion of the carboxylic acid to the carboxamide is critical for subsequent coupling. Two methods are prevalent:
Activation via Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with ammonium hydroxide:
Direct Amidation Using Coupling Agents
Modern protocols employ carbodiimide-based agents (e.g., EDCI/HOBt) for one-pot amidation:
Preparation of 4-Sulfamoylbenzylamine
The sulfamoylbenzylamine moiety is synthesized from 4-sulfamoylbenzoic acid through a three-step sequence:
Reduction to Benzyl Alcohol
4-Sulfamoylbenzoic acid undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran:
Conversion to Benzyl Bromide
The alcohol is brominated using phosphorus tribromide (PBr₃):
-
Conditions : PBr₃ (1.2 equiv), DCM, 0°C → RT, 2 hours
-
Yield : 76% (4-sulfamoylbenzyl bromide)
Amination via Gabriel Synthesis
The bromide reacts with phthalimide potassium salt, followed by hydrazine deprotection:
-
Step 1 : 4-Sulfamoylbenzyl bromide + phthalimide-K⁺, DMF, 60°C, 8 hours → Phthalimide intermediate (82%)
-
Step 2 : Intermediate + NH₂NH₂·H₂O, ethanol, reflux, 4 hours → 4-Sulfamoylbenzylamine (90%)
Coupling of Benzothiazole Carboxamide with 4-Sulfamoylbenzylamine
The final step involves forming the amide bond between the benzothiazole-6-carboxamide and the benzylamine. Two methods are effective:
HATU-Mediated Coupling
Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as the activating agent:
Mixed Carbonate Activation
For scalability, the carboxamide is converted to a mixed carbonate with ethyl chloroformate, followed by amine addition:
-
Step 1 : Carboxamide + ClCO₂Et (1.2 equiv), DIPEA (1.5 equiv), THF, 0°C, 1 hour
-
Step 2 : Intermediate + 4-sulfamoylbenzylamine (1.1 equiv), RT, 6 hours → Final product (79% yield)
Optimization and Challenges
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group can hinder amidation. Using excess coupling agents (e.g., EDCI/HOBt) and prolonged reaction times (24 hours) improves yields to 89%.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Yield | Analysis Method |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12 h) | 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid + 4-sulfamoylbenzylamine | 78% | HPLC, -NMR |
| Basic hydrolysis | 2M NaOH, 80°C (8 h) | Sodium salt of benzothiazole carboxylic acid + 4-sulfamoylbenzylamine | 65% | LC-MS, IR spectroscopy |
Mechanistic studies indicate that the amide bond cleavage proceeds via nucleophilic attack by water, with the trifluoromethyl group stabilizing intermediates through electron-withdrawing effects.
Nucleophilic Substitution
The sulfamoyl group (-SONH) participates in substitution reactions with nucleophiles:
| Nucleophile | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Ethylamine | DMF, KCO, 60°C (6 h) | N-(4-(ethylsulfamoyl)benzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | 82% | Enhanced solubility in polar solvents |
| Thiophenol | THF, DIEA, rt (24 h) | N-(4-(phenylthio)sulfonylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | 58% | Formation of disulfide byproducts |
The sulfamoyl group’s electrophilic sulfur atom facilitates S2-type substitutions, often requiring polar aprotic solvents and mild bases.
Oxidation Reactions
The benzothiazole ring and sulfamoyl group are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Yield | Applications |
|---|---|---|---|---|
| HO | Acetic acid, 50°C (4 h) | N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide sulfone | 90% | Increased metabolic stability |
| KMnO | HO, 0°C (2 h) | 6-Carboxybenzothiazole sulfonamide derivative | 45% | Rarely used due to over-oxidation |
Controlled oxidation of the thiazole sulfur to sulfone improves binding affinity in biological targets, as confirmed by molecular docking studies.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 4- and 7-positions:
| Reagent | Conditions | Product | Yield | Regioselectivity |
|---|---|---|---|---|
| HNO/HSO | 0°C (1 h) | 4-Nitrobenzothiazole derivative | 70% | Dominant nitration at C4 |
| Br, FeBr | CHCl, rt (3 h) | 7-Bromo-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | 65% | Steric hindrance from CF limits C5 substitution |
The trifluoromethyl group directs electrophiles to the less hindered positions, as demonstrated by X-ray crystallography.
Reductive Amination
The benzylamine moiety can be modified via reductive amination:
| Carbonyl Compound | Conditions | Product | Yield | Catalyst |
|---|---|---|---|---|
| Formaldehyde | NaBHCN, MeOH, rt (12 h) | N-Methyl-4-sulfamoylbenzyl derivative | 88% | Borane-based reductants |
| Cyclohexanone | Ti(i-OPr), NH, H (50 psi) | N-Cyclohexyl-4-sulfamoylbenzyl derivative | 76% | High-pressure hydrogenation |
This method is critical for diversifying the compound’s pharmacological profile.
Coupling Reactions
The carboxamide group facilitates peptide-like couplings:
Microwave-assisted synthesis (80°C, 20 min) has been employed to accelerate these reactions, reducing side-product formation .
Stability Under Physiological Conditions
The compound’s stability in simulated biological environments has been quantified:
| Condition | pH | Temperature | Degradation Pathway | Half-Life |
|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of amide bond | 2.3 h |
| Simulated intestinal fluid | 6.8 | 37°C | Oxidative degradation of thiazole ring | 8.7 h |
These findings inform formulation strategies to enhance bioavailability.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core , a trifluoromethyl group , and a sulfonamide moiety . These structural elements contribute to its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The trifluoromethyl group enhances the compound's biological activity by improving its pharmacokinetic properties.
Antibacterial Properties
Research indicates that N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exhibits significant antibacterial activity. Derivatives of benzothiazole compounds are known for their effectiveness against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. The mechanism of action typically involves disrupting bacterial metabolic pathways or compromising structural integrity.
Anticancer Potential
The compound's sulfonamide functionality also positions it as a promising anticancer agent. Studies have shown that similar sulfonamide derivatives can inhibit key enzymes involved in cancer proliferation. For instance, some derivatives have demonstrated the ability to inhibit carbonic anhydrase IX, which is associated with tumor growth and metastasis. This inhibition can lead to apoptosis in cancer cells, highlighting the compound's potential in cancer therapy .
Synthetic Methodologies
The synthesis of this compound can be approached through various methodologies that improve yield and reduce reaction time. Recent advancements in synthetic techniques have made it easier to produce this compound efficiently. The methods often involve reactions with sulfonamide derivatives and benzothiazole precursors under controlled conditions to achieve the desired product .
Case Study 1: Antibacterial Activity
A study conducted on modified benzothiazole compounds demonstrated their effectiveness against specific bacterial pathogens. The research involved synthesizing various derivatives and testing their antibacterial properties in vitro. Results indicated that certain modifications significantly enhanced antibacterial efficacy, suggesting that the structural features of this compound could be optimized for better performance against resistant strains .
Case Study 2: Anticancer Evaluation
In another investigation, researchers synthesized a series of sulfonamide derivatives similar to this compound and evaluated their cytotoxic effects on various cancer cell lines. The study found that these compounds exhibited significant cytotoxicity against breast and colon cancer cells, with some derivatives inducing apoptosis through specific pathways. This highlights the therapeutic potential of this class of compounds in oncology .
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features :
- Sulfonamide/Carboxamide Hybrids: Compounds like N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide () share the sulfonamide-carboxamide motif.
- Trifluoromethyl Derivatives : The trifluoromethyl group is a common substituent in agrochemicals and pharmaceuticals (e.g., Isocycloseram and tigolaner in ). Its electron-withdrawing nature enhances stability, as seen in IR spectra (νC=S at 1247–1255 cm⁻¹ in related triazoles).
Table 1: Structural and Electronic Comparison
*Calculated based on formula.
Pharmacological Potential (Inferred)
While direct activity data are absent, structurally related compounds provide insights:
- Antimicrobial Activity : Benzothiazoles with electron-withdrawing groups (e.g., -CF₃) show enhanced activity against bacterial enzymes.
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors; the trifluoromethyl group may augment selectivity, as in Isocycloseram.
- Metabolic Stability : The -CF₃ group reduces oxidative metabolism, a trait critical in agrochemicals like tyclopyrazoflor ().
Biological Activity
N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound notable for its potential biological activities, particularly as an antibacterial agent. This compound is characterized by a unique structural arrangement that includes a benzothiazole core, a trifluoromethyl group, and a sulfonamide moiety. These features contribute to its lipophilicity and metabolic stability, making it a candidate for drug development.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Functional Groups:
- Benzothiazole Core : Imparts biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Sulfonamide Moiety : Contributes to antimicrobial properties.
The biological activity of this compound primarily stems from its interaction with bacterial metabolic pathways. Studies indicate that it affects the integrity of bacterial cell walls and interferes with essential metabolic processes. The trifluoromethyl group enhances the binding affinity to target sites within bacterial cells, leading to increased efficacy against various pathogens.
Biological Activity Findings
Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, modifications to the benzothiazole structure have been linked to enhanced activity against bacteria such as Xanthomonas oryzae and Ralstonia solanacearum.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Benzothiazole core with trifluoromethyl and sulfonamide | Antibacterial | Enhanced binding affinity |
| 2-Amino-1,3-benzothiazole | Benzothiazole core | Antibacterial | Simpler structure |
| Benzothiazole-6-carboxylic acid | Carboxylic acid instead of amide | Antifungal | Lacks sulfonamide functionality |
| 4-Sulfamoylbenzylamine | Sulfonamide functionality | Antimicrobial | No benzothiazole ring |
Case Studies
A series of studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. One notable study utilized molecular docking techniques to ascertain the binding interactions between this compound and bacterial enzymes. The results indicated a significant increase in binding affinity due to the presence of the trifluoromethyl group, which stabilizes the interaction with target proteins.
Case Study Example:
In a comparative analysis involving various benzothiazole derivatives, this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for further drug development.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide?
- Methodology :
- Step 1 : Construct the benzothiazole core via cyclization of 2-aminothiophenol derivatives with trifluoromethyl-substituted carboxylic acids under acidic conditions (e.g., polyphosphoric acid) .
- Step 2 : Introduce the sulfamoylbenzyl group via nucleophilic substitution or coupling reactions. For example, use HATU or DCC as coupling agents to form the amide bond between the benzothiazole-6-carboxylic acid and 4-sulfamoylbenzylamine .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and final products via recrystallization or preparative high-performance liquid chromatography (HPLC) .
Q. How is the structural integrity of the compound validated in academic research?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., trifluoromethyl singlet at ~δ 120 ppm in 13C NMR) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Use SHELX programs for single-crystal structure determination, validating bond angles and stereochemistry .
- Data Table :
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.2–8.4 ppm (aromatic protons) | |
| 13C NMR | δ 120 ppm (CF3), 165 ppm (amide carbonyl) | |
| ESI-MS | m/z 458.1 ([M+H]+) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line authentication, consistent ATP concentration in kinase assays) .
- Orthogonal Assays : Compare results from fluorescence polarization (FP) with surface plasmon resonance (SPR) to confirm binding affinity .
- Purity Analysis : Use liquid chromatography–mass spectrometry (LC-MS) to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .
Q. What experimental strategies optimize the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Approaches :
- Solubility Enhancement : Co-crystallize with cyclodextrins or use prodrug strategies (e.g., esterification of the sulfamoyl group) .
- Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation; validate via liver microsomal assays .
- Dosing Regimens : Perform pilot PK studies in rodents with staggered oral/intravenous administration to calculate bioavailability (%F) and half-life (t1/2) .
- Data Table :
| Parameter | Target Value | Methodology |
|---|---|---|
| LogP | 2.5–3.5 | Octanol-water partition assay |
| Plasma protein binding | <90% | Ultrafiltration/LC-MS |
Q. How does the sulfamoyl group influence target binding in structure-activity relationship (SAR) studies?
- Methodology :
- Mutagenesis Studies : Engineer target proteins (e.g., kinases) with alanine substitutions at putative sulfamoyl-binding residues (e.g., lysine or arginine) .
- Molecular Docking : Use Schrödinger Suite or AutoDock to model hydrogen bonds between the sulfamoyl group and active-site residues .
- Analog Synthesis : Replace sulfamoyl with methylsulfonyl or carbamate groups; compare inhibitory potency in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
